5-Ethenyl-2-methylphenol

Description

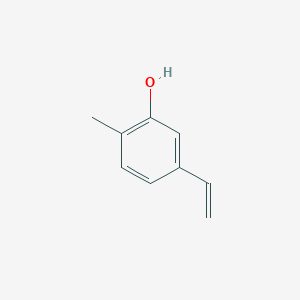

5-Ethenyl-2-methylphenol (IUPAC name: 2-methyl-5-vinylphenol) is a phenolic derivative characterized by a methyl group at the ortho-position (C2) and an ethenyl (vinyl) group at the para-position (C5) on the aromatic ring. The ethenyl group introduces π-electron conjugation, which can influence electronic properties, reactivity, and intermolecular interactions. Phenolic compounds with substituents in the C2 and C5 positions are often studied for applications in medicinal chemistry and materials science due to their tunable electronic profiles and hydrogen-bonding capabilities .

Properties

IUPAC Name |

5-ethenyl-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-3-8-5-4-7(2)9(10)6-8/h3-6,10H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMVZBHBXLNLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

5-Ethenyl-2-methylphenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylphenol involves its interaction with various molecular targets:

Antioxidant Activity: It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects: It inhibits the recruitment of cytokines and chemokines, reducing inflammation.

Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Ethenyl-2-methylphenol with analogous phenolic derivatives, focusing on substituent effects, reactivity, and bioactivity. Data are inferred from structural analogs in the provided evidence (Tables 1–2).

Table 1: Substituent Effects on Key Properties

*Predicted pKa values based on substituent electronic effects: Electron-donating groups (e.g., methyl) reduce acidity, while electron-withdrawing groups (e.g., nitro) increase acidity .

Key Findings:

However, the vinyl group may increase susceptibility to polymerization under acidic or oxidative conditions . Nitro-substituted analogs (e.g., 5-Ethyl-2-nitrophenol) exhibit significantly lower pKa values (higher acidity) due to the electron-withdrawing nitro group, whereas methyl groups (electron-donating) reduce acidity .

Reactivity and Synthetic Utility: Allyl- and vinyl-substituted phenols (e.g., 5-Fluoro-2-allylphenol) are valuable intermediates in cycloaddition reactions, whereas nitro-substituted derivatives are precursors for amines and heterocycles .

Biological Activity: Methyl and ethyl substituents at C2/C5 are associated with moderate antimicrobial activity, as seen in studies on alkylphenols . In contrast, nitro groups enhance cytotoxicity, likely due to redox-active properties .

Biological Activity

5-Ethenyl-2-methylphenol, also known as 2-methyl-5-vinylphenol, is an organic compound that falls within the category of aromatic monoterpenoids. This article explores its biological activities, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a vinyl group attached to a methyl-substituted phenolic structure. Its hydrophobic nature makes it poorly soluble in water but soluble in organic solvents, which influences its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes. This is supported by studies demonstrating its ability to alter membrane permeability and induce oxidative stress within microbial cells.

Case Studies

- Study on Antibacterial Efficacy : A study conducted on the efficacy of various phenolic compounds, including this compound, reported that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity, confirming the compound's potential as a natural preservative in food products.

- Toxicological Assessment : Research assessing the toxicity of phenolic compounds indicated that while this compound exhibits antimicrobial properties, it also poses risks at higher concentrations. Animal models showed signs of toxicity, including liver damage and gastrointestinal disturbances when exposed to elevated doses over prolonged periods.

Therapeutic Potential

The promising antimicrobial activity of this compound suggests its potential application in developing new therapeutic agents, especially in treating infections caused by antibiotic-resistant bacteria. Its incorporation into formulations for topical applications or as a food preservative is being explored due to its effectiveness against pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.